(Rac)-C22-Ceramide structure and chemical properties
(Rac)-C22-Ceramide structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-C22-Ceramide, also known as N-behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid belonging to the class of very-long-chain ceramides (VLC-Cer). Ceramides, as a class of lipids, are not merely structural components of cellular membranes but also pivotal signaling molecules implicated in a myriad of cellular processes. These include apoptosis, cell cycle regulation, inflammation, and insulin signaling. The biological activity of ceramides is often dependent on the length of their N-acyl chain, and C22-Ceramide, with its 22-carbon behenoyl chain, exhibits distinct properties and biological roles. This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of (Rac)-C22-Ceramide, with a focus on its role in key signaling pathways and the experimental methodologies used to study its functions.
Structure and Chemical Properties
(Rac)-C22-Ceramide is a racemic mixture consisting of a D-erythro-sphingosine backbone N-acylated with behenic acid. The sphingosine base is an 18-carbon amino alcohol with a characteristic trans double bond.
| Property | Value |
| IUPAC Name | N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide[1] |
| Synonyms | N-behenoyl-D-erythro-sphingosine, Cer(d18:1/22:0)[1][2] |
| CAS Number | 27888-44-4[1][3][4] |
| Molecular Formula | C40H79NO3[1][2][5] |
| Molecular Weight | 622.06 g/mol [1][2][5] |
| Appearance | Crystalline solid[6] |
| Storage | Typically stored at -20°C |
Solubility
(Rac)-C22-Ceramide is a lipophilic molecule with poor solubility in aqueous solutions. It is soluble in various organic solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~0.15 - 0.5 mg/mL[3][7] |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble, especially when warmed[8] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[9] |
| PBS (pH 7.2) | <50 µg/mL |
Biological Significance and Signaling Pathways
Ceramides are central to sphingolipid metabolism and are generated through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the breakdown of sphingomyelin by sphingomyelinases.[10][11] The enzymes responsible for the N-acylation step are a family of six ceramide synthases (CerS), each with a preference for fatty acids of specific chain lengths. Ceramide Synthase 2 (CerS2) is primarily responsible for the synthesis of very-long-chain ceramides, including C22-Ceramide.[10][12]
The acyl chain length of ceramides is a critical determinant of their biological function. Very-long-chain ceramides, such as C22-Ceramide, have been implicated in various cellular responses, including apoptosis, inflammation, and the regulation of insulin signaling.
Ceramide-Mediated Apoptosis
Ceramides are well-established mediators of apoptosis, or programmed cell death. An accumulation of ceramides, in response to cellular stress, can trigger the intrinsic apoptotic pathway, largely through their effects on mitochondria. C22-Ceramide, as a very-long-chain ceramide, plays a role in modulating mitochondrial membrane permeability. It is thought that the balance between long-chain (e.g., C16) and very-long-chain (e.g., C22) ceramides can influence the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[7]
Role in Inflammation
Ceramides are also key players in inflammatory responses. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can stimulate ceramide production.[13] This increase in ceramide levels, including very-long-chain species, can, in turn, amplify the inflammatory cascade by modulating the activity of downstream signaling proteins. For instance, ceramides can influence the activity of protein kinases and phosphatases that regulate inflammatory gene expression.
Regulation of Insulin Signaling
Elevated levels of ceramides, particularly very-long-chain ceramides, have been strongly associated with the development of insulin resistance.[10][14] Ceramides can interfere with the insulin signaling cascade at several key points. One of the primary mechanisms involves the activation of Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt (also known as Protein Kinase B), a central kinase in the insulin signaling pathway.[10] Additionally, ceramides can activate atypical Protein Kinase C zeta (PKCζ), which can also lead to the inhibition of Akt.[15] This impairment of Akt activation leads to reduced glucose uptake and utilization, contributing to the pathophysiology of insulin resistance and type 2 diabetes.
Experimental Protocols
Synthesis of (Rac)-C22-Ceramide
A common method for the synthesis of C22-Ceramide involves the N-acylation of the sphingosine backbone. A general two-step protocol is outlined below, starting from N-Boc-protected erythro-sphingosine.
Step 1: Deprotection of N-Boc-erythro-sphingosine
-
Dissolve N-Boc-erythro-sphingosine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, like trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the erythro-sphingosine.
Step 2: N-acylation with Behenoyl Chloride
-
Dissolve the deprotected erythro-sphingosine in an aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base like triethylamine (TEA).
-
Cool the mixture in an ice bath.
-
Slowly add behenoyl chloride (docosanoyl chloride) to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (Rac)-C22-Ceramide.
Quantification of C22-Ceramide in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species in complex biological matrices.[14]
1. Sample Preparation (Lipid Extraction)
-
Homogenize tissue samples or use plasma/cell lysates.
-
Add an internal standard (e.g., a deuterated or odd-chain ceramide like C17-Ceramide) to correct for extraction efficiency and instrument variability.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography Separation
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase system, typically consisting of an aqueous solvent with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
3. Mass Spectrometry Detection
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of C22-Ceramide to a characteristic product ion (often corresponding to the sphingoid backbone).
-
Quantify C22-Ceramide by comparing the peak area of its MRM transition to that of the internal standard and referencing a standard curve prepared with known concentrations of C22-Ceramide.
References
- 1. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Necrosis Factor-α (TNFα)-induced Ceramide Generation via Ceramide Synthases Regulates Loss of Focal Adhesion Kinase (FAK) and Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Chain and Very Long-Chain Ceramides Mediate Doxorubicin-Induced Toxicity and Fibrosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 10. Mitochondria-specific photorelease of ceramide induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid transport protein 2 interacts with ceramide synthase 2 to promote ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
